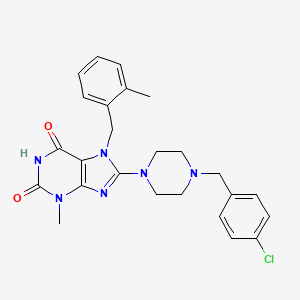

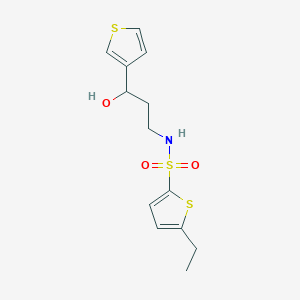

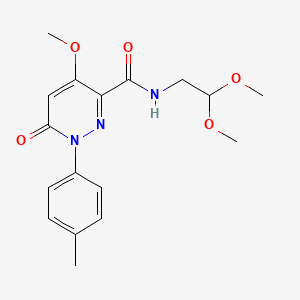

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

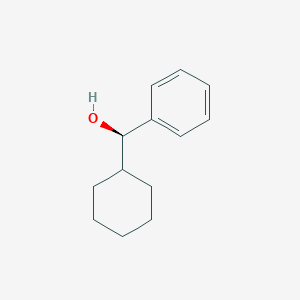

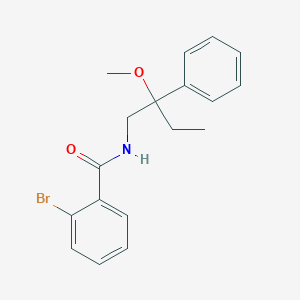

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O2 and its molecular weight is 478.98. The purity is usually 95%.

BenchChem offers high-quality 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitubercular Activity

A notable application of purine linked piperazine derivatives includes their development as potent inhibitors of Mycobacterium tuberculosis . A study designed a series of these compounds aiming to disrupt the biosynthesis of peptidoglycan, thereby exerting antiproliferative effects against tuberculosis. This research highlighted a cluster of six analogues demonstrating promising activity, with some showing greater potencies compared to existing clinical drugs like Ethambutol. The findings were also supported by computational molecular docking analysis, suggesting these compounds as potential templates for developing preclinical agents against tuberculosis (Srihari Konduri et al., 2020).

Cardiovascular Activity

Another application explored the synthesis and cardiovascular activity of new derivatives, specifically focusing on their electrocardiographic, antiarrhythmic, and hypotensive activity. The study found that certain compounds exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity, alongside weak affinity for alpha(1)- and alpha(2)-adrenoreceptors (G. Chłoń-Rzepa et al., 2004).

Psychotropic Activity

Further research into 8-aminoalkyl derivatives of purine-2,6-dione revealed their potential as psychotropic agents. A series of these compounds was synthesized to target 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing anxiolytic and antidepressant properties in preclinical models. This study opens possibilities for designing new serotonin ligands with psychotropic activity, highlighting the versatility of purine-2,6-dione derivatives in psychiatric disorder treatments (G. Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

Research into diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. highlighted the antimicrobial potential of these compounds. New diketopiperazine derivatives showed modest antivirus activity against the influenza A (H1N1) virus, demonstrating the chemical diversity and bioactivity potential of compounds derived from marine organisms (Pei-Pei Wang et al., 2013).

Antihistaminic Activity

Another study focused on synthesizing derivatives with antihistaminic activity, revealing compounds that effectively inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis. This research supports the therapeutic potential of purine derivatives in treating allergic reactions and conditions (J. Pascal et al., 1985).

Propiedades

IUPAC Name |

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O2/c1-17-5-3-4-6-19(17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHYTCDFHEBPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2385687.png)

![ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2385688.png)